Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one
Description
Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one (CAS: 1637752-28-3; 1637752-30-7) is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo-pyridine scaffold. Its molecular formula is C₉H₈N₂O (MW: 160.17 g/mol), with a purity ≥95% . This compound is of interest in medicinal chemistry due to its rigid spiro architecture, which enhances binding selectivity and metabolic stability . It is commercially available through suppliers like Shanghai Yuanye Bio-Technology and Biosynth, though some product sizes (e.g., 1g, 5g) are discontinued .
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBWSBCYZQKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=NC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with a pyrrolo[2,3-C]pyridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine ring can be replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of spiro compounds, including derivatives of Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : They may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
- Case Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of spiro compounds are well-documented, with specific focus on their ability to inhibit cyclooxygenase (COX) enzymes:
- Selectivity : Some synthesized derivatives have been found to possess higher selectivity for COX-2 over COX-1, making them potential candidates for safer anti-inflammatory drugs .
- Research Findings : In vitro assays indicated that these compounds could effectively reduce inflammation markers in cellular models .
Synthetic Pathways
The synthesis of this compound involves innovative methodologies that enhance yield and purity:
- Cyclo-condensation Reactions : These reactions utilize readily available starting materials and catalysts to produce the desired spiro compound efficiently .
- Optimization Techniques : Various optimization strategies have been developed to improve reaction conditions and minimize by-products during synthesis .
Pharmacological Evaluation
Pharmacological evaluations of this compound derivatives have revealed their potential across multiple therapeutic areas:
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Spiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Derivatives
- 3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one (CAS: 1860028-21-2): Features a cyclobutane ring instead of cyclopropane, reducing ring strain. Molecular formula: C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol).
(b) Chlorinated and Fluorinated Derivatives
- 6'-Chlorospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS: 1860866-06-3):
- 1'-(2-Trimethylsilylethoxymethyl) Derivative (CAS: 1903763-90-5):
Functional Group Modifications
(a) Amino-Substituted Analogs
- 5-Amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one (CAS: 938460-60-7): Amino group introduces basicity (pKa ~9–10), enhancing water solubility and interaction with acidic biological targets . Molecular formula: C₁₃H₁₂N₃O (MW: 226.26 g/mol).
(b) Methoxy-Substituted Pyrrolo-Spiro Compounds
- 1-Methyl-4-(2-methoxyphenyl)pyrrolo-spiro[2.3″]oxindole-spiro[3.3′]-piperidin-4′-one (CAS: Unspecified):
Thermal and Spectral Properties
Biological Activity
Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one is a unique spiro compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This compound is characterized by its distinctive structure, which combines a cyclopropane ring with a pyrrolo[2,3-C]pyridine moiety. Recent studies have highlighted its potential as a therapeutic agent due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 1637752-28-3. Its structure allows for unique interactions at the molecular level, which are crucial for its biological activity.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound has been shown to modulate the activity of various kinases, including GSK-3β and IKK-β, which are critical in cellular signaling pathways related to inflammation and cancer.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. In a study assessing its cytotoxic effects on cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines ranged from 10 to 50 µM, demonstrating its effectiveness against multiple types of cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 5 to 20 µg/mL, suggesting that it could serve as a potential lead compound for developing new antibiotics .
Study on GSK-3β Inhibition
In a recent study focused on the inhibition of GSK-3β, this compound demonstrated an IC50 value of approximately 8 nM. This potency highlights its potential as a therapeutic agent in treating diseases associated with GSK-3β dysregulation, such as Alzheimer's disease .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results indicated that at concentrations up to 100 µM, the compound did not significantly decrease cell viability in certain tested compounds while showing promising results in others .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 8 | GSK-3β Inhibition |
| Compound A | 10 | Anticancer Activity |
| Compound B | 15 | Antimicrobial Activity |
Q & A
Q. What are the key synthetic routes for Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one, and how are yields optimized?
The synthesis typically involves cyclopropanation of pyrrolo[2,3-b]pyridine precursors. For example, cyclopropane rings are formed via reactions with 1,3-dihalopropanes under basic conditions (e.g., LiHMDS or KOH) . Yield optimization strategies include:
- Temperature control : Slow addition of reagents at 0°C to minimize side reactions .
- Protecting groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive nitrogen atoms during cyclopropanation .
- Purification : Silica gel chromatography with gradient elution (e.g., 0–5% ethyl acetate in hexane) improves purity .
Q. Which analytical techniques are critical for characterizing this spiro compound?
Key methods include:
Q. How is the proton pump inhibitory activity of this compound evaluated?
In vitro assays measure H+/K+-ATPase inhibition in gastric parietal cells. Reversible inhibition is assessed via pH-stat titration, comparing IC50 values to reference drugs like omeprazole .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core?
Regioselectivity is controlled via:
Q. How are structure-activity relationship (SAR) studies designed for kinase inhibition?
- Core modifications : Cyclopropane ring size (e.g., cyclopentane vs. cyclohexane) impacts HPK1 inhibition potency .
- Substitution patterns : Chlorine at the 4'-position enhances selectivity for HPK1 over related kinases (e.g., IC50 < 100 nM) .
- 3D pharmacophore modeling : Aligns spiro-conformation with ATP-binding pockets using tools like Schrödinger Suite .
Q. How can contradictory biological activity data be resolved?
Case example: Discrepancies in proton pump inhibition reversibility vs. kinase inhibition arise from target-specific binding modes. Resolution strategies:
Q. What methodologies are used to study metabolic stability and degradation pathways?
Q. How is computational modeling applied to optimize spiro compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
